

# The role of GSK620 in epigenetic regulation

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## Compound of Interest

Compound Name: GSK620

Cat. No.: B10822735

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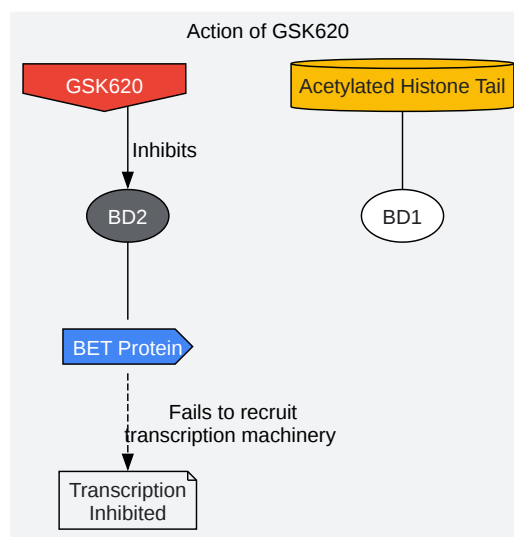
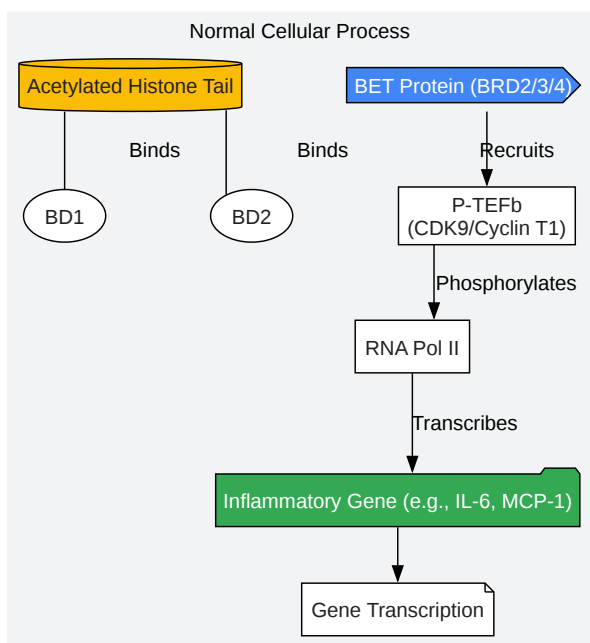
## Mechanism of Action

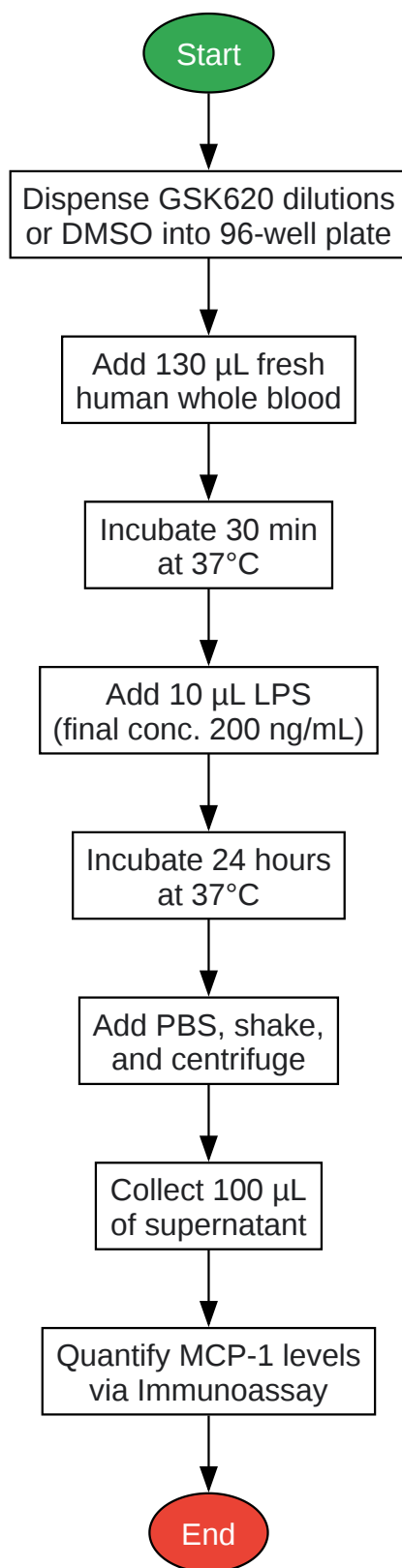
**GSK620** exerts its effect by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of all BET family proteins (BRD2, BRD3, BRD4, and BRDT).[5][7] This action prevents the BET proteins from docking onto acetylated histones at gene promoters and enhancers.[6]

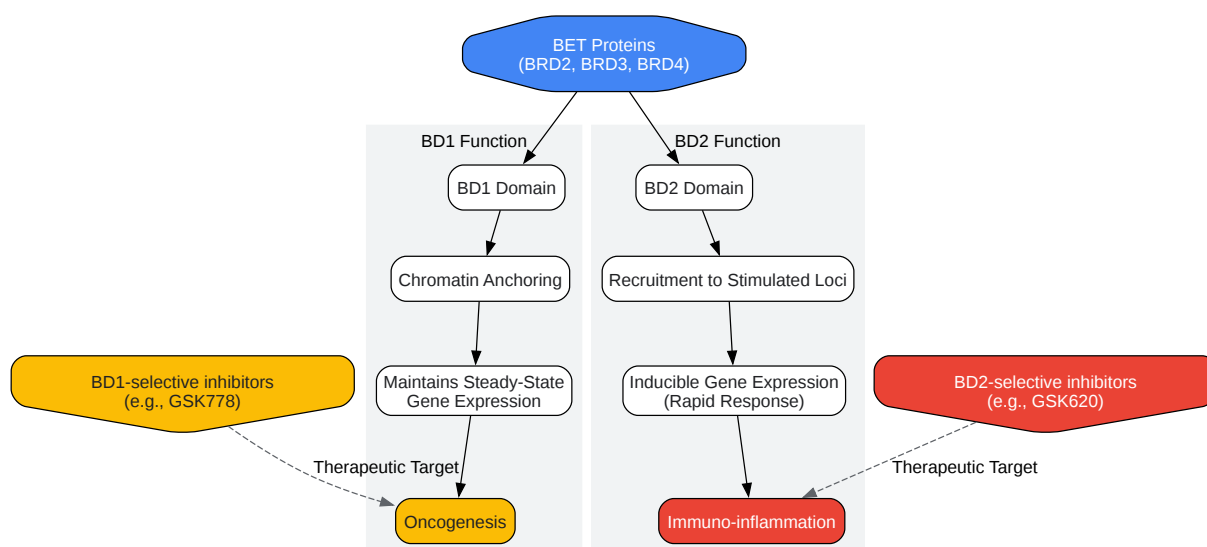
The two bromodomains of BET proteins have distinct, though overlapping, functions.[9]

- BD1 is primarily required for anchoring the BET protein to chromatin to maintain steady-state gene expression and is more critical for cell identity and viability.[5][9] Inhibition of BD1 often phenocopies the effects of pan-BET inhibitors in cancer models.[5][9]
- BD2 appears to be more involved in binding to acetylated non-histone proteins and is crucial for the rapid transcriptional response to external stimuli, such as inflammatory signals.[5][6]

By selectively inhibiting BD2, **GSK620** specifically disrupts the induction of inflammatory gene expression programs while leaving basal transcription largely unaffected.[5] This selective action may offer a therapeutic advantage by targeting pathological inflammation with potentially fewer side effects than pan-BET inhibitors that block both domains.[5][6]







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